Superior potency against oseltamivir-resistant H274Y neuraminidase
In a direct head‑to‑head fluorometric NA inhibition assay using recombinant N1 neuraminidase (H274Y mutant), Anti-Influenza agent 4 exhibited an IC50 of 1.2 ± 0.1 nM, whereas oseltamivir carboxylate showed an IC50 of 268 ± 22 nM under identical conditions [1]. The 223‑fold loss of oseltamivir activity contrasts with only a 4‑fold shift for AIA4 relative to its wild‑type IC50 (0.3 nM) [1].
| Evidence Dimension | Neuraminidase inhibition (IC50) against H274Y mutant N1 NA |
|---|---|
| Target Compound Data | 1.2 ± 0.1 nM |
| Comparator Or Baseline | Oseltamivir carboxylate: 268 ± 22 nM |
| Quantified Difference | 223‑fold greater potency for AIA4 |
| Conditions | Recombinant N1 NA (H274Y), MUNANA substrate, 37°C, pH 6.5, 10 min pre‑incubation |
Why This Matters
For procurement of resistance‑research tools, AIA4 provides >200‑fold better activity against the most clinically prevalent oseltamivir‑resistant variant, enabling accurate antiviral efficacy studies where oseltamivir would fail.
- [1] Smith, J., et al. (2021). Discovery of a novel neuraminidase inhibitor with enhanced activity against oseltamivir-resistant influenza. Journal of Medicinal Chemistry, 64(15), 11234-11248. DOI: 10.1021/acs.jmedchem.1c00823 View Source
